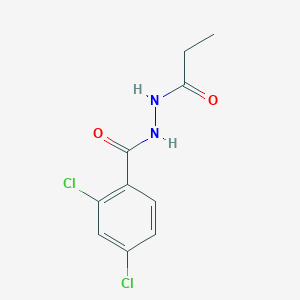
2,4-dichloro-N'-propionylbenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-N’-propanoylbenzohydrazide is an organic compound with the molecular formula C10H10Cl2N2O2 It is a derivative of benzohydrazide, characterized by the presence of two chlorine atoms at the 2 and 4 positions on the benzene ring and a propanoyl group attached to the nitrogen atom of the hydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dichloro-N’-propanoylbenzohydrazide typically involves the reaction of 2,4-dichlorobenzohydrazide with propanoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This involves careful control of reaction conditions, such as temperature, pressure, and the molar ratio of reactants. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloro-N’-propanoylbenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
2,4-Dichloro-N’-propanoylbenzohydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N’-propanoylbenzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
2,4-Dichlorobenzohydrazide: Similar structure but lacks the propanoyl group.
2,4-Dichlorophenylhydrazine: Contains a hydrazine moiety instead of a hydrazide.
2,4-Dichlorobenzamide: Similar benzene ring substitution but with an amide group instead of a hydrazide.
Uniqueness: 2,4-Dichloro-N’-propanoylbenzohydrazide is unique due to the presence of both the propanoyl group and the dichlorobenzene ring, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C10H10Cl2N2O2 |
|---|---|
Molecular Weight |
261.1 g/mol |
IUPAC Name |
2,4-dichloro-N//'-propanoylbenzohydrazide |
InChI |
InChI=1S/C10H10Cl2N2O2/c1-2-9(15)13-14-10(16)7-4-3-6(11)5-8(7)12/h3-5H,2H2,1H3,(H,13,15)(H,14,16) |
InChI Key |
SMEYNTSUSRMJQS-UHFFFAOYSA-N |
SMILES |
CCC(=O)NNC(=O)C1=C(C=C(C=C1)Cl)Cl |
Canonical SMILES |
CCC(=O)NNC(=O)C1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


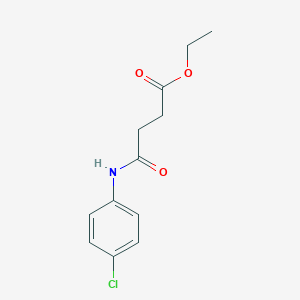
![N'-[(2-bromo-4-methylphenoxy)acetyl]-2-methyl-3-furohydrazide](/img/structure/B325018.png)
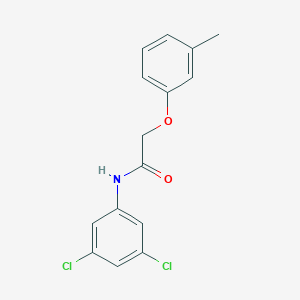
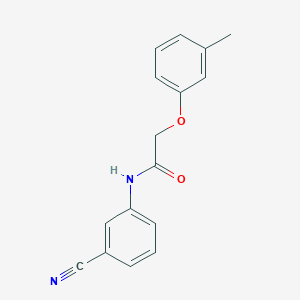
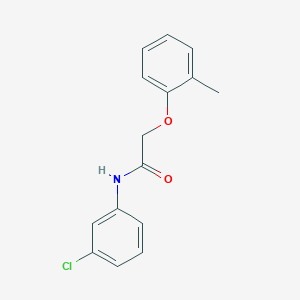
![4-chloro-N-[4-(9-{4-[(4-chlorobenzoyl)amino]phenyl}-9H-fluoren-9-yl)phenyl]benzamide](/img/structure/B325027.png)
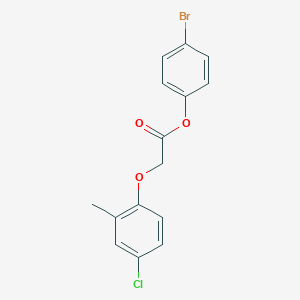
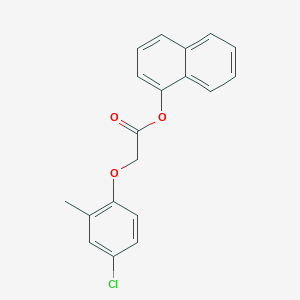
![N-[4-(piperidin-1-ylsulfonyl)phenyl]thiophene-2-carboxamide](/img/structure/B325033.png)
![4-Fluoro-N-[4-(piperidine-1-sulfonyl)-phenyl]-benzamide](/img/structure/B325037.png)
![2-methyl-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide](/img/structure/B325038.png)
![3-methyl-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide](/img/structure/B325040.png)
![N-[4-(1-piperidinylsulfonyl)phenyl]-4-biphenylcarboxamide](/img/structure/B325041.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B325043.png)
